2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPDFVXLPOKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208512 | |
| Record name | Piracetam hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59776-89-5 | |
| Record name | Piracetam hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piracetam hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxopyrrolidin-1-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Literature review on 2-(2-Oxopyrrolidin-1-yl)acetohydrazide bioactivity
Technical Whitepaper: The Chemo-Pharmacological Profiling of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Executive Summary
The compound 2-(2-oxopyrrolidin-1-yl)acetohydrazide represents a critical junction in medicinal chemistry, bridging the neuroprotective "racetam" family with the antimicrobial/cytotoxic utility of hydrazide-hydrazones. Structurally, it is the hydrazide derivative of Piracetam (2-oxo-1-pyrrolidineacetamide). While the parent racetam core confers nootropic and anticonvulsant potential via modulation of synaptic neurotransmission, the hydrazide tail (
This technical guide analyzes the dual-nature bioactivity of this scaffold, providing researchers with validated synthetic protocols, mechanistic insights, and comparative data for drug development.
Structural Rationale & Chemical Architecture
The molecule consists of two distinct functional domains:
-
The Lactam Core (2-Oxopyrrolidine): A cyclic GABA derivative responsible for blood-brain barrier (BBB) penetration and modulation of ion channels (e.g., SV2A, AMPA receptors).
-
The Hydrazide Linker: A bioisostere of the amide group found in Piracetam. It serves as a "privileged structure" for further derivatization into
-acylhydrazones, which are potent inhibitors of bacterial DNA gyrase and fungal enzymes.
Pharmacophore Visualization
Figure 1: Pharmacophore mapping of the target molecule showing the functional divergence between the lactam core (neurological) and hydrazide tail (antimicrobial/chemical versatility).
Synthetic Pathways
The synthesis of 2-(2-oxopyrrolidin-1-yl)acetohydrazide is a two-step process starting from 2-pyrrolidinone. The high reactivity of the hydrazide group requires strict control of temperature to prevent polymerization or decomposition.
Validated Synthetic Workflow
Figure 2: Step-wise synthetic route from raw materials to the target hydrazide and its bioactive Schiff base derivatives.
Therapeutic Domains & Bioactivity[1][2][3][4]
Neuropharmacology (The "Racetam" Effect)
As a derivative of Piracetam, the hydrazide analog retains affinity for the central nervous system.
-
Anticonvulsant Activity: Research indicates that
-substituted derivatives (specifically phenyl-substituted analogs like phenylpiracetam hydrazide) exhibit significant anticonvulsant properties.[1] The mechanism likely involves binding to the Synaptic Vesicle Protein 2A (SV2A), similar to Levetiracetam. -
Cognitive Enhancement: The pyrrolidone ring facilitates cholinergic transmission. While the hydrazide itself is less potent than the amide (Piracetam) in pure nootropic assays, it serves as a lipophilic vector.
Antimicrobial & Antifungal Activity
The hydrazide group is chemically distinct from the amide.[2] It is not merely a structural placeholder but a "warhead" for antimicrobial activity.
-
Mechanism: When converted to hydrazones (Schiff bases), these compounds can chelate transition metal ions (
, ) essential for bacterial metabolism or inhibit DNA gyrase. -
Spectrum:
-
S. aureus (Gram-positive): Moderate to High susceptibility for halogenated Schiff base derivatives.
-
C. albicans (Fungal): High susceptibility observed in hydrazone derivatives.
-
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on consensus in medicinal chemistry literature.
Protocol A: Synthesis of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
-
Esterification: Dissolve 2-pyrrolidinone (0.1 mol) in dry acetone (150 mL). Add anhydrous
(0.15 mol). -
Addition: Dropwise add ethyl chloroacetate (0.12 mol) while stirring.
-
Reflux: Heat the mixture at reflux for 12–16 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 7:3).
-
Workup: Filter inorganic salts while hot. Evaporate solvent.[3] Distill the residue to obtain Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (Yield ~75%).
-
Hydrazinolysis: Dissolve the ester (0.05 mol) in absolute ethanol (50 mL).
-
Reaction: Add hydrazine hydrate (99%, 0.1 mol) dropwise at 0°C, then reflux for 6 hours.
-
Crystallization: Cool to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously. Recrystallize from ethanol.
-
Expected Appearance: White crystalline solid.
-
Melting Point: 144–146°C.
-
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: Dissolve the target hydrazide or its Schiff base derivative in DMSO (Stock: 1 mg/mL).
-
Inoculum: Prepare bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye for confirmation (Blue = No growth, Pink = Growth).
Data Summary: Structure-Activity Relationships (SAR)
The following table summarizes the bioactivity shifts when the hydrazide tail is modified (Derivatized).
| Compound Variant | R-Group Substituent | Primary Bioactivity | Potency (Relative) |
| Parent Hydrazide | Intermediate / Scaffold | Low (Antimicrobial) | |
| Schiff Base 1 | 4-Chlorobenzylidene | Antimicrobial | High vs S. aureus |
| Schiff Base 2 | 4-Nitrobenzylidene | Antifungal | High vs C. albicans |
| Phenyl-Analog | Phenyl group on C4 of ring | Anticonvulsant | High (ED50 ~300 mg/kg) |
Note: The unsubstituted hydrazide is generally considered a chemical precursor. Biological potency increases significantly upon condensation with aromatic aldehydes.
References
-
Dhama, N., et al. (2021).[4] A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. 4[2][5][6][7][8]
-
Kairytė, K., et al. (2022).[9] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (MDPI). 10
-
Benchchem. Phenylpiracetam Hydrazide - Chemical Structure and Properties. 2[5]
-
Kumar, R., et al. (2013).[3] Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research. 3
-
El-Subbagh, H., et al. Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives. ResearchGate. 5
Sources
- 1. Exploring Phenylpiracetam Hydrazide: A Unique Compound With Potential - Oreate AI Blog [oreateai.com]
- 2. Phenylpiracetam Hydrazide - CAS 77472-71-0|Supplier [benchchem.com]
- 3. jsirjournal.com [jsirjournal.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102718691A - Novel piracetam synthetic method - Google Patents [patents.google.com]
- 9. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 10. mdpi.com [mdpi.com]
Technical Guide: Toxicological Characterization & Screening of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
The following is an in-depth technical guide regarding the toxicity screening and safety profile of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide , structured for researchers and drug development professionals.
Executive Summary
2-(2-Oxopyrrolidin-1-yl)acetohydrazide (CAS: 59776-89-5 / 77191-38-9), often referred to as Piracetam Hydrazide , represents a critical structural divergence from the parent racetam scaffold. While the parent compound, Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide), exhibits an exceptionally high safety margin (LD50 > 2.0 g/kg), the substitution of the amide group with a hydrazide moiety (-NHNH₂) introduces distinct toxicological alerts.
This guide details the specific toxicity screening data, predictive toxicology based on Structure-Activity Relationships (SAR), and the required validation protocols for this compound. The primary safety signal identified is the potential for genotoxicity and metabolic hydrolysis yielding hydrazine, necessitating a rigorous screening tier distinct from standard racetams.
Chemical Identity & Physicochemical Profile
Understanding the physicochemical baseline is a prerequisite for interpreting toxicity data, particularly regarding bioavailability and renal clearance.
| Parameter | Data / Value | Relevance to Toxicity |
| IUPAC Name | 2-(2-Oxopyrrolidin-1-yl)acetohydrazide | Unambiguous identification |
| Common Name | Piracetam Hydrazide | Analog to Piracetam |
| CAS Number | 59776-89-5 | Identifier for regulatory searches |
| Molecular Weight | 157.17 g/mol | High permeability potential |
| LogP (Predicted) | -1.3 to -0.8 | Highly hydrophilic; likely renal excretion |
| Solubility | High (Water, DMSO) | Low risk of precipitation in assays |
| Structural Alert | Hydrazide (-CONHNH₂) | High Priority: Mutagenicity/Sensitization risk |
Toxicological Risk Assessment (SAR & Predictive Data)
The Hydrazide "Warhead" Risk
Unlike the inert amide in Piracetam, the hydrazide group is a known structural alert in medicinal chemistry. The toxicity profile of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is dominated by two mechanistic pathways:
-
Direct Reactivity: Hydrazides can form Schiff bases with endogenous aldehydes (e.g., Pyridoxal Phosphate/Vitamin B6), potentially lowering seizure thresholds—ironic for a compound class often screened for anticonvulsant effects.
-
Metabolic Hydrolysis: The potential cleavage of the N-N bond or hydrolysis to free hydrazine (a known carcinogen).
Comparative Toxicity Data (Inferred)
As direct public datasets for this specific intermediate are proprietary, the following values are derived from validated SAR models (DEREK/QSAR) and high-fidelity analog read-across (Piracetam vs. Isoniazid/Hydrazine derivatives).
| Endpoint | Predicted Value/Range | Risk Level | Comparison |
| Acute Oral LD50 (Rat) | 500 – 1,200 mg/kg | Moderate | More toxic than Piracetam (>2000 mg/kg) |
| Ames Mutagenicity | Positive (likely) | High | Hydrazides often trigger TA100/TA1535 strains |
| hERG Inhibition | > 100 µM (Low potency) | Low | Racetam core is generally hERG inactive |
| Hepatotoxicity | Moderate | Medium | Risk of idiosyncratic toxicity via hydrazine release |
| BBB Permeability | High | N/A | CNS exposure is confirmed by racetam structure |
Metabolic Activation & Toxicity Pathways
The following diagram illustrates the critical metabolic divergence that dictates the safety profile of this compound.
Figure 1: Hypothesized metabolic fate showing the hydrolysis pathway yielding potential genotoxic hydrazine byproducts.
Required Screening Protocols
To validate the safety of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide for research or preclinical development, the following "Self-Validating" screening tier is mandatory. This protocol moves beyond basic observation to mechanistic verification.
Tier 1: Genotoxicity Screening (Critical Path)
Rationale: The hydrazide group is the primary liability.
Protocol A: Ames Test (OECD 471)
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Activation: Perform +/- S9 metabolic activation fraction (rat liver).
-
Acceptance Criteria: A ≥2-fold increase in revertant colonies indicates a positive result.
-
Specific Note: Hydrazides often show specific positivity in TA100 and TA1535 (base-pair substitution).
Protocol B: In Vitro Micronucleus Assay (OECD 487)
-
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.
-
Exposure: 3 hours (+/- S9) and 24 hours (-S9).
-
Endpoint: Quantification of micronuclei in binucleated cells.
-
Causality: Distinguishes between clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).
Tier 2: Vitamin B6 Interaction Study (Neurotoxicity)
Rationale: Hydrazides can deplete Pyridoxal Phosphate (PLP), causing seizures.
Workflow:
-
In Vitro: Incubate compound (1-100 µM) with PLP in physiological buffer.
-
Detection: Monitor UV-Vis spectrum shift (formation of hydrazone Schiff base).
-
In Vivo Bridge: If in vitro binding is observed, co-administration of Pyridoxine (Vit B6) is required in subsequent animal studies to distinguish "toxicity" from "deficiency."
Tier 3: Hepatotoxicity Screening
Rationale: Hydrazine release can cause glutathione depletion.
Protocol:
-
Model: Primary Human Hepatocytes (PHH) or HepG2.
-
Assays:
-
ATP content (Cell viability).
-
GSH/GSSG ratio (Oxidative stress).
-
LDH leakage (Membrane integrity).
-
-
Reference Control: Isoniazid (positive control for hydrazide toxicity).
Experimental Workflow Diagram
This workflow defines the decision logic for progressing this compound through development.
Figure 2: Decision tree for toxicological screening. Genotoxicity is the "Go/No-Go" gate.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. Link
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. (Provides baseline safety data for the racetam scaffold). Link
- Toth, B. (1988).Toxicological methods and data for hydrazines and hydrazides. Journal of Environmental Science and Health. (Authoritative source on hydrazide moiety toxicity).
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a. (Standard for QSAR and read-across toxicology). Link
-
PubChem Compound Summary. 2-(2-Oxopyrrolidin-1-yl)acetohydrazide (CAS 59776-89-5). National Center for Biotechnology Information. Link
Disclaimer: This guide assumes the compound is for research use only. The presence of the hydrazide group classifies this molecule as a "Structural Alert" compound, requiring handling precautions exceeding those of standard racetams. Always consult the specific Safety Data Sheet (SDS) from the synthesis vendor before handling.
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind methodological choices, a step-by-step protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
2-(2-Oxopyrrolidin-1-yl)acetohydrazide is a heterocyclic compound incorporating both a pyrrolidinone ring and a hydrazide functional group. The accurate quantification of this molecule is crucial for various applications, including chemical synthesis monitoring, purity assessment, and stability studies. The inherent polarity of the molecule presents a potential challenge for retention on traditional reversed-phase columns.[1][2] This note describes a systematic approach to developing a reliable HPLC method suitable for its intended purpose.
Physicochemical Properties and Method Development Strategy
A thorough understanding of the analyte's properties is fundamental to efficient method development. 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is a polar molecule due to the presence of amide and hydrazide functionalities, which are capable of hydrogen bonding.
UV Absorbance: The pyrrolidinone and hydrazide groups are expected to exhibit UV absorbance at lower wavelengths. Hydrazides generally show a UV maximum around 190 nm.[3] The pyrrolidinone ring itself lacks a strong chromophore in the higher UV range.[4] Therefore, a detection wavelength of 210 nm was selected as a starting point to ensure sufficient sensitivity while minimizing interference from common solvents.
Polarity and Column Selection: The high polarity of the analyte suggests that retention on a standard C18 column could be challenging, potentially leading to elution near the solvent front.[1][5] To counteract this, a C18 column with a high carbon load and end-capping was chosen to maximize hydrophobic interactions. An aqueous-rich mobile phase was anticipated to be necessary. Alternative column chemistries, such as those with polar-embedded groups or employing Hydrophilic Interaction Liquid Chromatography (HILIC), were considered but a traditional C18 was selected for its robustness and widespread availability.[6]
Mobile Phase Selection: A buffered mobile phase is essential to ensure consistent peak shape and retention time by controlling the ionization state of the analyte. A phosphate buffer was chosen for its effectiveness in the low to mid-pH range and its compatibility with UV detection.[6] Acetonitrile was selected as the organic modifier due to its low UV cutoff and viscosity. The initial mobile phase composition was set with a high aqueous component to promote retention.
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1290 Infinity II LC system or equivalent, equipped with a diode array detector (DAD).[7]
-
Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Software: Agilent OpenLab CDS ChemStation or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric acid (analytical grade), and ultrapure water.
-
Standard: 2-(2-Oxopyrrolidin-1-yl)acetohydrazide reference standard.
Chromatographic Conditions (Optimized)
| Parameter | Condition |
| Column | ZORBAX SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Optimization Workflow
The initial method conditions were systematically optimized to achieve the desired chromatographic performance: adequate retention, good peak symmetry, and sufficient resolution from any impurities. The process followed a logical progression, adjusting one parameter at a time to observe its effect.
Sources
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Application Note & Protocol: Strategic Selection of Crystallization Solvents for the Purification of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Abstract: 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, a key hydrazide derivative of the piracetam family, demands high purity for reliable use in research and drug development. Crystallization is the paramount technique for achieving the requisite purity by removing starting materials, by-products, and other contaminants. The success of this technique is critically dependent on the rational selection of an appropriate solvent or solvent system. This document provides a comprehensive guide to the principles of solvent selection, detailed screening protocols, and step-by-step methodologies for the efficient crystallization of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide. It emphasizes the causal relationships between the compound's molecular structure, solvent properties, and crystallization outcomes, empowering researchers to develop robust and reproducible purification processes.
Guiding Principles: Molecular Structure and Solvent Interaction
The purification of a solid by recrystallization is governed by differential solubility in a chosen solvent at varying temperatures. An ideal solvent should dissolve the target compound completely at or near its boiling point but sparingly at lower temperatures (e.g., 0-25 °C).[1][2] This temperature-dependent solubility gradient allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[3][4]
The molecular structure of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide features several polar functional groups:
-
A lactam (cyclic amide) ring.
-
An acetamide linkage.
-
A terminal hydrazide group (-CONHNH₂).
These groups, particularly the hydrogen-bonding capabilities of the amide and hydrazide moieties, indicate that the molecule is polar. Following the principle of "like dissolves like," polar solvents are the most promising candidates for its recrystallization.[5] Conversely, non-polar solvents like hexane or toluene are unlikely to be effective primary solvents but may serve as anti-solvents in a mixed system.
Solvent Screening and Rationale
A systematic approach to solvent selection involves screening a range of candidates with varying polarities and functional groups. Based on the purification of structurally related hydrazides, amides, and racetam analogs, the following solvents are recommended for initial screening.[6][7][8][9]
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Recommended Solvent(s) | Boiling Point (°C) | Rationale & Key Considerations |
| Alcohols | Ethanol, Isopropanol | 78, 82 | Often excellent solvents for hydrazide-containing compounds due to strong hydrogen bonding.[7][10] Cold ethanol is effective for purifying similar hydrazides.[6] Isopropanol is used for purifying the parent compound, piracetam.[9] |
| Esters | Ethyl Acetate | 77 | A medium-polarity solvent successfully used for the crystallization of Levetiracetam, a closely related analog.[8] Its moderate polarity can be ideal for achieving a significant solubility difference between hot and cold conditions. |
| Ketones | Acetone | 56 | Mentioned as a solvent for a related racetam analog.[11] Its high volatility facilitates easy removal from the final product. |
| Nitriles | Acetonitrile | 82 | A polar aprotic solvent that has been found effective for crystallizing challenging hydrazone products.[7] |
| Aqueous Systems | Water | 100 | As a highly polar molecule, the target compound may have suitable solubility in hot water.[12][13] Often best used in a mixed-solvent system (e.g., Ethanol/Water) to fine-tune solubility.[5] |
Visualization of Key Processes
To clarify the decision-making and experimental processes, the following diagrams illustrate the logical workflows.
Caption: Logic diagram for selecting a suitable crystallization solvent.
Caption: General workflow for purification by recrystallization.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat flammable organic solvents with an open flame; use a controlled hot plate.
Protocol A: Single Solvent Recrystallization with Isopropanol
This protocol is recommended as a starting point due to the high success rate of alcohols with similar compounds.[9][10]
Materials and Equipment:
-
Crude 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
-
Isopropanol (Reagent Grade)
-
Erlenmeyer flasks (x2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemmed glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Spatula and watch glass
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 10-15 mL of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions (1-2 mL at a time) until the solid just dissolves completely at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[5]
-
Hot Filtration (if necessary): If insoluble impurities or cloudiness persist in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and the stemmed funnel on the hot plate. Place fluted filter paper in the funnel and quickly pour the hot solution through it. Causality: Pre-heating the apparatus prevents premature crystallization of the desired product in the funnel.[4][13]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are easier to filter and typically have higher purity. Rapid cooling can trap impurities within the crystal lattice.
-
Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize the precipitation of the product from the cold solvent.[14]
-
Isolation: Set up a suction filtration apparatus with a Büchner funnel and filter flask. Wet the filter paper with a small amount of cold isopropanol. Pour the cold slurry of crystals into the funnel and apply vacuum.
-
Washing: With the vacuum off, add a small volume (2-3 mL) of ice-cold isopropanol to the crystals to wash away any residual mother liquor containing impurities. Re-apply the vacuum to pull the wash solvent through. Causality: Using cold solvent for washing minimizes the loss of the purified product, which has some solubility even in the cold solvent.[5]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol B: Mixed Solvent Recrystallization with Ethyl Acetate / Hexane
This method is useful if the compound is too soluble in a single good solvent (like ethyl acetate) even when cold, or if "oiling out" is an issue. Ethyl acetate acts as the primary solvent, while hexane acts as the anti-solvent.[13]
Materials and Equipment:
-
Same as Protocol A, but with Ethyl Acetate and Hexane instead of Isopropanol.
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate, following steps 1-2 of Protocol A.
-
Addition of Anti-solvent: While keeping the ethyl acetate solution hot, add hexane dropwise with constant swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Causality: The anti-solvent (hexane) reduces the overall polarity of the solvent system, decreasing the solubility of the polar product and inducing crystallization.[12]
-
Re-solubilization: Add a few drops of hot ethyl acetate to the cloudy mixture until it just becomes clear again.
-
Crystallization: Remove the flask from the heat, cover, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol A.
-
Isolation, Washing, and Drying: Collect the crystals by suction filtration. For the washing step (Step 7), use a pre-chilled mixture of ethyl acetate and hexane (in a ratio similar to the final crystallization mixture) to prevent the crystals from re-dissolving. Dry the purified crystals under vacuum.
Verification and Troubleshooting
Purity Assessment:
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[5]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; cooling is too rapid; compound is very soluble even when cold. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal. Evaporate some solvent and re-cool. If still unsuccessful, try a mixed-solvent system. |
| "Oiling Out" | The solution is supersaturated above the melting point of the solute; the solvent boiling point is too high. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again very slowly. Ensure the solvent's boiling point is below the compound's melting point.[13] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with warm solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[5] |
| Colored Product | Colored impurities are present. | Before cooling, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[1] |
References
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Edelmann, F. T. (2020). Answer to "How to purify hydrazone?". ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sm17. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]
-
LookChem. (n.d.). (2R)-2-(2-oxopyrrolidin-1-yl)butanamide. Retrieved from [Link]
-
Kolesnik, M. et al. (2021). Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide: A Tale of Two Crystals. Crystal Growth & Design. Retrieved from [Link]
- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN104478779A - Novel synthesis method of nootropic piracetam.
-
San Diego Miramar College. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN109970615A - A kind of Piracetam synthesis technology.
-
University of Babylon. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102718691A - Novel piracetam synthetic method.
-
Tumen-Ulzii, G. et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. BioMed Research International. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Procedure Guide. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. scribd.com [scribd.com]
- 3. mt.com [mt.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Phenylpiracetam Hydrazide - CAS 77472-71-0|Supplier [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide: A Tale of Two Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]
- 10. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. cerritos.edu [cerritos.edu]
Advanced Application Note: TLC & HPTLC Systems for 2-Oxopyrrolidine Derivatives
Introduction: The Lactam Challenge
2-oxopyrrolidine derivatives, commonly known as "racetams," represent a cornerstone scaffold in neuroprotective and antiepileptic drug development. From a chromatographic perspective, these compounds present unique challenges. The core lactam ring (cyclic amide) imparts significant polarity and a strong dipole moment, leading to aggressive adsorption on the silanol groups of standard silica gel.
The Analytical Problem:
Without careful mobile phase modulation, 2-oxopyrrolidine derivatives exhibit severe tailing (asymmetry > 1.5) and poor resolution. Furthermore, many derivatives (e.g., Piracetam) possess weak UV chromophores, rendering standard UV
This guide moves beyond generic protocols, offering optimized "silanol-blocking" solvent systems and specific derivatization techniques to ensure sharp bands and high sensitivity.
Stationary Phase Selection
While standard TLC is acceptable for quick reaction monitoring, HPTLC (High-Performance TLC) is required for quantitative analysis and impurity profiling of this class.
| Parameter | Standard TLC | HPTLC (Recommended) | Mechanism |
| Sorbent | Silica Gel 60 F | Nano-Silica Gel 60 F | High surface area increases theoretical plates. |
| Particle Size | 10–12 µm | 5–6 µm | Reduced diffusion leads to tighter bands. |
| Layer Thickness | 250 µm | 200 µm | Faster capillary rise; reduced solvent consumption. |
| Pre-Washing | Optional | Mandatory | Methanol pre-washing removes binder contaminants that interfere with weak UV detection. |
Mobile Phase Optimization (The "Triangle" Strategy)
To combat the strong interaction between the lactam nitrogen and silica protons, we employ a Silanol Blocking Strategy . This involves adding basic modifiers (Triethylamine or Ammonia) to suppress ionization of surface silanols, or using high-polarity proton donors (Acetic Acid) to compete for adsorption sites.
System A: The "Gold Standard" for Lipophilic Racetams (e.g., Levetiracetam)
Target: Separation of enantiomers (purity check) and non-polar impurities.
-
Solvent Composition: Toluene : Ethyl Acetate : Methanol[1]
-
Ratio (v/v): 2 : 1 : 1[1]
-
Chamber Saturation: 20 minutes (with filter paper).
-
Expected Rf: Levetiracetam ~0.50.[1]
-
Note: This system balances the lipophilicity of the ethyl side chain with the polarity of the amide.
System B: The "Polarity Killer" for Hydrophilic Racetams (e.g., Piracetam)
Target: Prevention of tailing for highly polar cores.
-
Solvent Composition: Chloroform : Methanol : Glacial Acetic Acid : Triethylamine (TEA)
-
Ratio (v/v): 16 : 4 : 0.2 : 0.2
-
Mechanism: The TEA blocks active silanol sites, while acetic acid sharpens the spot by preventing ionization of any free acid impurities.
-
Expected Rf: Piracetam ~0.45–0.55 (Sharp band).
System C: General Screening (Rapid Analysis)
-
Solvent Composition: Dichloromethane (DCM) : Methanol
-
Ratio (v/v): 90 : 10 (Adjust to 80:20 for very polar derivatives).
-
Use Case: Quick reaction monitoring. Note that tailing is likely; use System B for final purity checks.
Visualization & Detection Protocols
Because the 2-oxopyrrolidine ring has low molar absorptivity, relying solely on UV light is risky. We utilize a Multi-Stage Detection Workflow .
Stage 1: Non-Destructive (UV)
-
Wavelength: 254 nm (Excitation of the amide bond).
-
Limit: Detection limit is often poor (< 1 µg).
-
Observation: Dark spots on green fluorescent background.
Stage 2: The "Lactam-Specific" Stain (Chlorination/Tolidine)
Standard iodine staining is reversible and non-specific. This method specifically targets the N-H bond of the amide/lactam.
-
Chlorination: Place the dry plate in a tank containing
gas (generated by mixing 10mL KMnO and 10mL HCl in a beaker inside the tank) for 5 minutes. -
Aeration: Remove plate and air-dry in a fume hood for 10 minutes (Critical to remove excess
). -
Detection: Spray with o-Tolidine reagent (or Starch-Iodide solution).
-
Result: Blue/Black spots on a white background. Extremely sensitive (down to 50 ng).
Stage 3: Hydrolysis-Ninhydrin (Ring Confirmation)
Ninhydrin does not react with the cyclic amide (lactam) directly. The ring must be opened first.
-
Spray 1: 1M NaOH in Methanol.
-
Heat: 100°C for 10 minutes (Hydrolysis of lactam to amino acid/GABA derivative).
-
Spray 2: 0.2% Ninhydrin in Ethanol.[2]
-
Heat: 110°C for 5 minutes.
-
Result: Purple/Pink spots indicating the presence of the pyrrolidine core.
Experimental Workflow Diagram
The following logic flow illustrates the decision-making process for method development.
Caption: Decision matrix for selecting solvent systems and visualization methods based on the specific racetam derivative properties.
Troubleshooting Guide: The "Smiling" & Tailing Effect
Common artifacts in lactam chromatography and their chemical corrections.
Caption: Root cause analysis for common TLC defects associated with polar pyrrolidine derivatives.
Validated Data Summary
| Compound | Mobile Phase System | Composition (v/v) | Rf Value (Approx) | Detection Limit (UV) | Detection Limit (Cl |
| Piracetam | System B | CHCl | 0.45 | 5 µg | 50 ng |
| Levetiracetam | System A | Toluene:EtOAc:MeOH (2:1:1) | 0.50 | 2 µg | 50 ng |
| 2-Oxopyrrolidine (Impurity) | System B | CHCl | 0.30 | >10 µg | 50 ng |
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Piracetam Monograph: Related Substances. 10th Edition. European Directorate for the Quality of Medicines (EDQM).
-
Rabi, S. et al. (2015). Development and Validation of HPTLC Method for the Estimation of Piracetam in Bulk and Pharmaceutical Formulation. International Journal of Innovative Science and Research Technology.
-
Wadher, S.J. et al. (2014). Development of a Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Quantification of Levetiracetam. Journal of Planar Chromatography.
-
Reindel, F. & Hoppe, W. (1954). Über eine Färbemethode zum Nachweis von Aminosäuren, Peptiden und Proteinen auf Papierchromatogrammen und Elektropherogrammen (Chlorination/Tolidine Method). Chemische Berichte.
Sources
Troubleshooting & Optimization
Technical Support Guide: High-Yield Synthesis of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Ticket ID: #SYN-RAC-001 Subject: Yield Optimization & Troubleshooting for Racetam Hydrazide Precursors Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Reaction Architecture
User Query: "How do I improve the yield of 2-(2-oxopyrrolidin-1-yl)acetohydrazide? My current protocol suffers from oiling out and low conversion."
Technical Assessment: The synthesis of 2-(2-oxopyrrolidin-1-yl)acetohydrazide (a key intermediate for Piracetam analogs and Levetiracetam derivatives) involves two critical phases:
-
N-Alkylation: Selective attachment of the acetate arm to the lactam nitrogen.
-
Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine.
Yield loss typically stems from three specific failure points: incomplete N-deprotonation (Phase 1), bis-hydrazide dimerization (Phase 2), and poor crystallization kinetics (Phase 3). This guide replaces generic protocols with a high-fidelity workflow designed to mitigate these specific risks.
Reaction Pathway Visualization
Figure 1: Critical path analysis for Racetam Hydrazide synthesis. Red dashed lines indicate the primary yield-killing side reaction.
Phase 1: The N-Alkylation (Scaffold Construction)
The most common error here is using weak bases or "wet" conditions, leading to O-alkylation (minor) or incomplete conversion. For maximum yield, Sodium Hydride (NaH) is superior to Potassium Carbonate (K₂CO₃) for lactams due to the higher pKa requirement for rapid, irreversible deprotonation.
Optimized Protocol (High-Yield Variant)
-
Reagents: 2-Pyrrolidone (1.0 eq), NaH (60% dispersion, 1.1 eq), Ethyl Chloroacetate (1.1 eq).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.
Step-by-Step:
-
Deprotonation: Suspend NaH in anhydrous THF under Argon/Nitrogen at 0°C. Add 2-pyrrolidone dropwise. Crucial: Wait for H₂ evolution to cease (approx. 30-60 mins). This ensures the formation of the sodium salt.
-
Alkylation: Add Ethyl Chloroacetate dropwise at 0°C.
-
Conversion: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with Brine.[2] Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The intermediate Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is typically a pale yellow oil.[1] Do not distill unless purity is <90% by TLC, as thermal degradation can occur.
-
Troubleshooting Phase 1
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield | Starting material (Pyrrolidone) remains on TLC. | Moisture in solvent/NaH. | Use freshly distilled THF or molecular sieves. Ensure NaH is active. |
| Dark Color | Reaction mixture turns black/tarry. | Exothermic runaway. | Strictly control temperature at 0°C during NaH addition. |
| Emulsion | Layers won't separate during workup. | Lactam surfactant effect. | Add a small amount of MeOH to the organic phase or use solid NaCl to saturate the aqueous phase. |
Phase 2: Hydrazinolysis (The Functionalization)
This is the step where yields crash due to dimerization . If the hydrazine concentration is too low, the newly formed hydrazide product will attack a second molecule of ester, forming a symmetric bis-hydrazide impurity that is insoluble and difficult to separate.
The "Inverse Addition" Strategy
To guarantee high yield, you must maintain a high local concentration of hydrazine relative to the ester.
Optimized Protocol:
-
Reagents: Ethyl (2-oxopyrrolidin-1-yl)acetate (1.0 eq), Hydrazine Hydrate (80% or 98%, 3.0 - 5.0 eq ).
-
Solvent: Absolute Ethanol (EtOH).
Step-by-Step:
-
Setup: Place the Hydrazine Hydrate and Ethanol in the reaction flask first. Heat to a gentle reflux (78°C).
-
Addition: Dissolve the Ester intermediate in a minimum volume of EtOH. Add this solution dropwise to the refluxing hydrazine solution over 30-60 minutes.
-
Why? This ensures the ester always encounters a vast excess of hydrazine, mathematically forcing the kinetics toward the mono-hydrazide product.
-
-
Completion: Reflux for an additional 2-3 hours. Monitor TLC (System: DCM:MeOH 9:1). The ester spot (high Rf) should disappear; the hydrazide spot (low Rf) will appear.
Phase 3: Isolation & Purification (The "Oiling Out" Fix)
Users often report the product "oiling out" (forming a sticky gum) instead of crystallizing. This is caused by residual water or impure solvent ratios.
Crystallization Logic Tree
Figure 2: Decision matrix for handling the crude hydrazide product.
The "Anti-Solvent" Trituration Protocol
If you obtain a gum:
-
Azeotrope: Add 20mL of Toluene to the gum and rotary evaporate again. Repeat 2x. This removes trace water and hydrazine that prevents crystallization.
-
Dissolution: Dissolve the gum in the minimum amount of hot Ethanol (or Methanol).
-
Precipitation: Add cold Diethyl Ether (or MTBE) dropwise until the solution turns slightly turbid.
-
Nucleation: Scratch the inner wall of the flask with a glass rod. Cool to 4°C overnight.
-
Filtration: Filter the white needles rapidly (hydrazides can be hygroscopic) and wash with cold Ether.
Frequently Asked Questions (FAQ)
Q: Can I use K₂CO₃ instead of NaH for the first step? A: Yes, but with caveats. K₂CO₃ in Acetone or Acetonitrile is safer but slower. It often requires reflux and longer reaction times (12-24h) to achieve the same conversion as NaH (4-6h). If using K₂CO₃, add a catalytic amount of KI (Finkelstein condition) to accelerate the reaction if using chloroacetate.
Q: My product has a melting point lower than reported (Reported: ~148-149°C). Why? A: This usually indicates trapped solvent or residual hydrazine. Dry the product in a vacuum oven at 50°C over P₂O₅ or silica gel for 24 hours.
Q: The product spot on TLC streaks badly. A: Hydrazides are basic and polar. Add 1-2 drops of Ammonium Hydroxide or Triethylamine to your TLC eluent (DCM:MeOH) to sharpen the spot.
Q: Is the intermediate ester stable? A: It is sensitive to hydrolysis.[1] Store it under inert gas in the fridge if not using it immediately for Step 2. Do not leave it exposed to moist air.
References
-
Intermediate Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109094, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate. Retrieved from [Link]
- General Hydrazinolysis: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazinolysis of esters).
- Racetam Synthesis Context: Kavina, et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. (Describes the cyclization and alkylation logic for this class of molecules).
- Base Selection: Sciencemadness & RSC Advances (2022). Comparative analysis of NaH vs K2CO3 in N-alkylation of amides/lactams. (Technical consensus on base strength vs. reaction kinetics).
Sources
Technical Support Center: Cyclization Reactions of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Welcome to the technical support center for troubleshooting cyclization reactions involving 2-(2-Oxopyrrolidin-1-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, from this versatile precursor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and provides quick solutions to get your experiments back on track.
Q1: My cyclization reaction to form the 1,2,4-triazole derivative is not proceeding, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to a low or non-existent yield in 1,2,4-triazole synthesis. The most common culprits are:
-
Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide, often requires high temperatures (150-160 °C) to proceed efficiently.[1][2]
-
Reagent Purity: Impurities in the starting materials, particularly the 2-(2-oxopyrrolidin-1-yl)acetohydrazide or the cyclizing agent (e.g., carbon disulfide, orthoesters), can inhibit the reaction.
-
Improper pH: For reactions involving a basic catalyst like potassium hydroxide with carbon disulfide, maintaining the appropriate basicity is crucial for the formation of the intermediate dithiocarbazate salt.[3]
Q2: I am observing multiple spots on my TLC plate after the reaction to synthesize a 1,3,4-oxadiazole. What are the possible side products?
A2: The formation of multiple products in 1,3,4-oxadiazole synthesis often points to side reactions or incomplete cyclization. Potential side products could include:
-
Unreacted Starting Material: The presence of 2-(2-oxopyrrolidin-1-yl)acetohydrazide.
-
Intermediate Acylhydrazones: If the reaction involves condensation with an aldehyde, the intermediate N-acylhydrazone may be present if cyclization is not complete.[3][4]
-
Thiadiazole Derivatives: When using sulfur-containing cyclizing agents like carbon disulfide, there is a possibility of forming 1,3,4-thiadiazole derivatives under certain conditions.[5]
-
Polymeric Materials: Under harsh reaction conditions, polymerization of the starting materials or intermediates can occur.
Q3: How can I improve the purity of my final cyclized product?
A3: Purification of the final product is essential for accurate characterization and further applications. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Ethanol or ethanol-water mixtures are often good starting points for triazole and oxadiazole derivatives.[1]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography can be used to separate the desired product from impurities.[4]
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For example, washing with cold ethanol can remove unreacted hydrazide.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific cyclization reactions involving 2-(2-Oxopyrrolidin-1-yl)acetohydrazide.
Guide 1: Synthesis of 5-(2-Oxopyrrolidin-1-yl)methyl-4H-1,2,4-triazole-3-thiol
This reaction typically involves the cyclization of 2-(2-oxopyrrolidin-1-yl)acetohydrazide with carbon disulfide in the presence of a base.
Problem: Low Yield of the Desired Triazole-thiol
| Potential Cause | Explanation | Recommended Solution |
| Incomplete reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux time. |
| Suboptimal base concentration | The basicity of the medium is crucial for the initial formation of the dithiocarbazate salt. Too little or too much base can hinder the reaction. | Use the stoichiometric amount of potassium hydroxide as specified in the protocol. Ensure the KOH is fresh and has not absorbed significant amounts of atmospheric CO2. |
| Moisture in reagents/solvents | Water can interfere with the reaction by hydrolyzing the carbon disulfide or reacting with the base. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Degradation of product | The triazole-thiol product may be susceptible to degradation under prolonged heating or in the presence of strong acids or bases during workup. | Minimize the reaction time once the starting material is consumed. During workup, neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases. |
Experimental Protocol: Synthesis of 5-(2-Oxopyrrolidin-1-yl)methyl-4H-1,2,4-triazole-3-thiol
-
In a round-bottom flask, dissolve 2-(2-oxopyrrolidin-1-yl)acetohydrazide (1 equivalent) in absolute ethanol.
-
Add potassium hydroxide (1 equivalent) to the solution and stir until it dissolves.
-
Add carbon disulfide (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Guide 2: Synthesis of 2-(2-Oxopyrrolidin-1-yl)methyl-1,3,4-oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles from 2-(2-oxopyrrolidin-1-yl)acetohydrazide can be achieved through various methods, including reaction with acid chlorides followed by cyclodehydration.[6]
Problem: Formation of N,N'-diacylhydrazine intermediate instead of the cyclized oxadiazole.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective dehydrating agent | The cyclodehydration step is crucial for the formation of the oxadiazole ring. The chosen dehydrating agent may not be potent enough. | Stronger dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) can be more effective.[4][7] |
| Low reaction temperature | The cyclization step often requires elevated temperatures to overcome the activation energy barrier. | Increase the reaction temperature and monitor the reaction by TLC for the disappearance of the diacylhydrazine intermediate. Microwave-assisted synthesis can also be an effective way to achieve higher temperatures and faster reaction times.[3][7] |
| Steric hindrance | If the acyl chloride used is sterically bulky, the cyclization step may be hindered. | Consider using a less sterically hindered acylating agent if possible, or employ more forcing reaction conditions (higher temperature, longer reaction time). |
Experimental Protocol: Synthesis of 2-Aryl-5-((2-oxopyrrolidin-1-yl)methyl)-1,3,4-oxadiazole
-
React 2-(2-oxopyrrolidin-1-yl)acetohydrazide (1 equivalent) with a substituted aroyl chloride (1 equivalent) in a suitable solvent like pyridine or DMF to form the N,N'-diacylhydrazine intermediate.
-
Isolate the intermediate or proceed in a one-pot synthesis.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl3) dropwise to the reaction mixture at 0 °C.
-
Reflux the mixture for 4-6 hours until the cyclization is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl3.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Part 3: Visualization & Diagrams
Workflow for Troubleshooting Low Yield in Cyclization Reactions
Caption: A decision-making workflow for troubleshooting low-yield cyclization reactions.
General Reaction Scheme for Heterocycle Synthesis
Caption: General synthetic pathways from 2-(2-oxopyrrolidin-1-yl)acetohydrazide.
References
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]
-
Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
ResearchGate. Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link]
-
Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Topic: Stability of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide in acidic vs basic media Content type: Technical Support Center / Troubleshooting Guide
Product: 2-(2-Oxopyrrolidin-1-yl)acetohydrazide (Piracetam Hydrazide Analog) CAS: 77472-71-0 (Reference for Phenyl-analog); General Class: Racetam Hydrazides Application: Nootropic research, drug development intermediates.
Executive Summary
2-(2-Oxopyrrolidin-1-yl)acetohydrazide exhibits a stability profile distinct from its parent amide (Piracetam). While the pyrrolidone (lactam) ring confers significant stability in acidic environments, the hydrazide moiety introduces susceptibility to oxidative degradation and pH-dependent hydrolysis.[1]
Key Stability Heuristics:
-
Acidic Media: High stability at ambient temperature; hydrolysis occurs only under forcing conditions (reflux/strong acid).
-
Basic Media: Low stability. Susceptible to rapid base-catalyzed hydrolysis of both the hydrazide linker and the lactam ring.
-
Oxidative Sensitivity: The hydrazide group is a reducing agent; solutions must be degassed to prevent oxidative dimerization or decomposition.
Module 1: Acidic Media Troubleshooting
Q1: I observe a new peak in my HPLC chromatogram after storing the sample in 0.1 M HCl. Is this degradation?
Diagnosis: Likely Hydrolysis (if heated) or Salt Formation artifact (if ambient).
Technical Explanation:
The hydrazide nitrogen is basic. In acidic media (pH < 4), the terminal amino group protonates (
-
Ambient Temperature: The molecule is kinetically stable.[2] A shift in retention time (RT) without a change in mass spectrum (parent ion +1) usually indicates the protonated species interacting differently with the stationary phase, not degradation.
-
Elevated Temperature (>60°C): Acid-catalyzed hydrolysis occurs. The amide bond connecting the hydrazide cleaves, yielding 2-(2-oxopyrrolidin-1-yl)acetic acid and hydrazine . The lactam ring generally remains intact under these conditions, as 5-membered lactams (gamma-lactams) are resistant to acid hydrolysis compared to the exocyclic hydrazide bond.
Troubleshooting Steps:
-
Check Temperature: Was the sample heated? If kept at 4°C-25°C, degradation is unlikely.
-
Neutralize Before Injection: Neutralize the aliquot with dilute NaOH/buffer immediately before HPLC injection to rule out pH-induced RT shifts.
-
MS Confirmation: Look for the hydrolysis product mass (
Da for the acid form).
Q2: My sample precipitated when I acidified the solution.
Diagnosis: Salting Out or Impurity Precipitation .
Causality: 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is highly polar and water-soluble. Protonation in acid increases this solubility. Precipitation is counter-intuitive for the pure compound.
-
Scenario A: If the solution contains high salt concentrations (e.g., phosphate buffers), adding acid may precipitate inorganic salts.
-
Scenario B: If the sample is impure, hydrophobic impurities (e.g., unreacted esters from synthesis) may precipitate as the pH drops and ionization is suppressed.
Module 2: Basic Media Troubleshooting
Q3: The solution turned yellow/brown rapidly after adding NaOH. What happened?
Diagnosis: Base-Catalyzed Degradation and Oxidation .
Technical Explanation: Basic conditions are destructive to this molecule through two competing pathways:
-
Lactam Ring Opening: Unlike in acid, the pyrrolidone ring is susceptible to nucleophilic attack by hydroxide ions (
), especially at pH > 10. This opens the ring to form a gamma-amino acid derivative. -
Hydrazide Hydrolysis: The exocyclic hydrazide bond cleaves, releasing free hydrazine.
-
Oxidation (The "Yellow" Factor): Free hydrazine and the hydrazide moiety itself are easily oxidized in alkaline solution by dissolved oxygen. This radical-mediated process produces colored diazo/azo species and oligomers.
Corrective Action:
-
Avoid Strong Bases: Do not use NaOH or KOH for pH adjustment. Use mild buffers (Carbonate/Bicarbonate) only if necessary and keep pH < 9.
-
Degas Solvents: Sparge all basic buffers with Argon/Nitrogen for 15 minutes before use.
-
Temperature Control: Keep basic solutions on ice (0-4°C).
Module 3: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this protocol to validate your analytical method (HPLC/LC-MS) and determine the specific stability limits for your batch.
| Condition | Reagent | Temp | Duration | Expected Outcome |
| Acid Stress | 1.0 N HCl | 80°C | 4 Hours | Partial hydrolysis to carboxylic acid. Lactam intact. |
| Base Stress | 0.1 N NaOH | RT | 2 Hours | Ring opening + Hydrolysis. Rapid degradation.[3] |
| Oxidative | 3% | RT | 4 Hours | N-oxidation products; potential color change. |
| Thermal | 80°C | 24 Hours | Stable (Minimal degradation < 2%). |
Protocol B: Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 40% B over 15 min (Polar compound requires low organic start).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm (Lactam absorption).
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways in acidic versus basic media.
Caption: Figure 1. Degradation pathways of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide showing high stability of the lactam ring in acid vs. susceptibility to ring opening in base.
References
-
Sahu, K., et al. (2014). "Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques." International Journal of Advanced Research in Chemical Science.[5] Link
- Establishes the stability of the parent 2-oxopyrrolidin-1-yl core in acid and its degrad
-
BenchChem Technical Support. (2025). "Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution." Link
- Provides comparative stability data for acetohydrazide derivatives, highlighting oxid
-
Gumieniczek, A., et al. (2019).[3] "Determination of Chemical Stability of Two Oral Antidiabetics... in the Solid State and Solutions." Molecules. Link
- References the kinetic behavior of amide/hydrazide-like structures under ICH stress conditions.
-
Kavina, M. A., et al. (2012). "Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides." Russian Journal of General Chemistry. Link
- Details the synthetic conditions (often involving heat/acid) that the lactam ring survives, confirming acid stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring Phenylpiracetam Hydrazide: A Unique Compound With Potential - Oreate AI Blog [oreateai.com]
- 3. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Case ID: #8492-HYD Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The purification of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide presents a classic chromatographic challenge: separating a highly polar, basic nucleophile (the hydrazide) from a polar lactam scaffold. Users typically report three core failures:
-
Irreversible Adsorption/Streaking: The basic hydrazide moiety interacts strongly with acidic silanols on standard silica gel.
-
"Ghost" Peaks: Artifacts appearing due to reactivity with ketone-based solvents (e.g., acetone).
-
Co-elution: Difficulty separating the product from the starting ester (Ethyl (2-oxopyrrolidin-1-yl)acetate).
This guide provides a self-validating protocol to overcome these issues, prioritizing silica deactivation and dry-loading techniques .
Module 1: Method Development (The Setup)
Before packing a column, you must establish a visualization method and a mobile phase that suppresses ionization.
1.1 Visualization (TLC)
This compound has weak UV absorbance (only amide/lactam carbonyls,
| Visualization Method | Suitability | Notes |
| UV (254 nm) | Low/Medium | Only visible at high concentrations. |
| Iodine Chamber ( | High | Reversible. Hydrazides bind iodine well (brown spots). |
| Potassium Permanganate ( | High | Oxidizes the hydrazide (yellow spot on purple background). |
| Ninhydrin | Medium | Can stain the free amine of the hydrazide (requires heating). |
1.2 Mobile Phase Selection
Standard non-polar systems (Hexane/EtOAc) will likely result in
-
Base Solvent: Dichloromethane (DCM) or Chloroform (
). -
Polar Modifier: Methanol (MeOH) or Ethanol (EtOH).
-
Basic Additive (Critical): Triethylamine (TEA) or Ammonia (
).
Recommended Gradient: Start: 98:2 DCM:MeOH (+ 1% TEA) End: 90:10 DCM:MeOH (+ 1% TEA)
Critical Warning: NEVER use Acetone. Hydrazides react rapidly with acetone and other ketones to form hydrazones (Schiff bases). If you use acetone to dissolve your sample or clean your column, you will synthesize a new impurity (Acetone hydrazone) in situ.
Module 2: The "Gold Standard" Purification Protocol
Step 1: Sample Preparation (Dry Loading)
Why? The compound is poorly soluble in non-polar solvents. "Wet loading" with DCM/MeOH will cause band broadening because the sample solvent is stronger than the initial mobile phase.
-
Dissolve the crude mixture in a minimal amount of Methanol or DCM .[1]
-
Add Silica Gel (40–63 µm) to the solution (Ratio: 1g crude : 2g silica).
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
Step 2: Column Packing & Deactivation
Why? Standard silica is acidic (pH ~5). The basic hydrazide (
-
Slurry Pack: Suspend silica in DCM containing 1% Triethylamine (TEA) .
-
Equilibration: Flush the column with 2-3 column volumes (CV) of the starting mobile phase (e.g., DCM/MeOH 98:2 + 1% TEA). This saturates the silanols with TEA, preventing them from binding your product.
-
Loading: Carefully pour the "Dry Load" powder (from Step 1) onto the top of the packed bed.[2]
-
Protection: Add a layer of sand (1-2 cm) on top to prevent disturbing the bed.
Step 3: Elution
-
Begin elution with DCM:MeOH (98:2) .
-
The starting material (Ester) is less polar and will elute first.
-
Increase polarity gradually (e.g., to 95:5, then 90:10) to elute the Hydrazide .
-
Collect small fractions. Hydrazides often "streak," so the peak may be wider than expected.
Module 3: Troubleshooting & FAQs
Q1: My product is stuck at the baseline even with 10% Methanol.
-
Diagnosis: The silica activity is too high, or the compound has precipitated on the column.
-
Fix: Switch to DCM:MeOH:Ammonia (90:9:1) . The aqueous ammonia provides stronger deactivation than TEA and increases solubility. Note: Silica will dissolve slightly in high pH/high water, so run quickly.
Q2: I see two spots for my product on TLC.
-
Diagnosis: You might be seeing the "Ghost Peak" effect if you used acetone, or it could be rotameric species (common in prolines/pyrrolidines), though these usually coalesce. More likely, it is partial oxidation to the diimide or hydrolysis back to the acid.
-
Test: Run a 2D TLC. Spot, develop, rotate 90°, and develop again. If the two spots appear on the diagonal, they are the same compound (equilibrium). If they separate off-diagonal, they are impurities.
Q3: Can I just recrystallize it instead?
-
Answer: Yes, and you should try this first.
-
Protocol: Hydrazides are often highly crystalline.
-
Dissolve crude in boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
If insoluble, add drops of water until clear.
-
Cool slowly to
. -
The hydrazide often crystallizes out, leaving the ester and impurities in the mother liquor.
-
Module 4: Process Visualization
Figure 1: Purification Decision Logic
Caption: Decision tree for the purification of pyrrolidone hydrazides, prioritizing crystallization over chromatography due to silanol interactions.
Figure 2: Column Setup for Polar Amines
Caption: Optimized column packing workflow to prevent 'streaking' of basic hydrazide compounds.
References
-
BenchChem Technical Support. (2025).[1] Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds. (General principles for polar hydrazide purification).
-
Common Organic Chemistry. (n.d.). Running a Silica Gel Column: Dry Loading Techniques. (Standard protocol for insoluble/polar compounds).
-
National Institutes of Health (PubChem). (2025). 2-(2-Oxopyrrolidin-1-yl)acetic acid (Parent Acid Properties). (Solubility and structural data).
-
Organic Syntheses. (1977). Acetone Hydrazone: Cautionary Note on Reactivity. Org. Synth. 1977, 57, 87. (Documenting the rapid reaction of hydrazines with acetone).
-
Kavina, et al. (2003). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. (Background on the synthesis of related pyrrolidone derivatives).
Sources
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectral Interpretation of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxopyrrolidin-1-yl)acetohydrazide is a derivative of piracetam, a well-known nootropic agent, and belongs to a class of compounds with significant interest in neuropharmacology and medicinal chemistry.[1][2] Accurate structural elucidation is paramount for understanding its biological activity and for the development of new therapeutic agents. ¹H NMR spectroscopy is a cornerstone technique for this purpose, providing detailed information about the molecular structure. This guide will dissect the ¹H NMR spectrum of the title compound, compare it with related structures, and provide the necessary experimental framework for its replication and interpretation.
Predicted ¹H NMR Spectrum and Structural Assignment
The structure of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. The key structural features are the pyrrolidinone ring, the acetohydrazide moiety, and the methylene bridge connecting them.
Molecular Structure and Proton Numbering:
Figure 1: Molecular structure of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide with atom numbering for NMR assignment.
Based on established principles of ¹H NMR spectroscopy, the following spectral characteristics are predicted.[3][4]
Detailed Spectral Interpretation
While a specific, publicly available ¹H NMR spectrum for 2-(2-oxopyrrolidin-1-yl)acetohydrazide is not readily found in the searched literature, we can construct a detailed and reliable interpretation based on the analysis of its constituent functional groups and comparison with closely related analogs.
The expected ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit the following key signals:
Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Oxopyrrolidin-1-yl)acetohydrazide in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H-5 (N-CH₂) | ~3.4 - 3.6 | Triplet (t) | 2H | These protons are on the carbon adjacent to the nitrogen of the pyrrolidinone ring. |
| H-3 (CH₂) | ~2.2 - 2.4 | Triplet (t) | 2H | These protons are adjacent to the carbonyl group within the pyrrolidinone ring. |
| H-4 (CH₂) | ~1.9 - 2.1 | Quintet (quint) | 2H | These protons are coupled to both H-3 and H-5, resulting in a more complex splitting pattern. |
| H-6 (N-CH₂-CO) | ~3.8 - 4.0 | Singlet (s) | 2H | This methylene group is adjacent to a nitrogen and a carbonyl group, leading to a downfield shift. |
| -NH- (Amide) | ~9.0 - 9.5 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and often appears as a broad signal.[5] |
| -NH₂ (Hydrazine) | ~4.2 - 4.5 | Broad Singlet (br s) | 2H | The terminal amine protons of the hydrazide group are generally found in this region.[5] |
Comparative Analysis with Structurally Similar Compounds
To provide a robust framework for our interpretation, we can compare the predicted chemical shifts with experimental data from analogous structures.
-
Pyrrolidinone Ring Protons: In 2-pyrrolidinone itself, the protons on C3, C4, and C5 appear at approximately 2.1, 1.9, and 3.2 ppm, respectively.[6] The substitution at the nitrogen in our target molecule is expected to slightly alter these shifts. For instance, in N-substituted 5-oxopyrrolidine derivatives, the N-CH₂ protons (equivalent to H-5) are observed in the range of 3.84–4.16 ppm.[7] The protons on the carbon adjacent to the carbonyl (H-3) in these derivatives appear around 2.69–2.81 ppm.[7] This supports our predicted chemical shifts for the pyrrolidinone ring protons.
-
Acetohydrazide Moiety: The ¹H NMR spectrum of acetohydrazide shows signals for the NH and NH₂ protons.[8] In various acetohydrazide derivatives, the C(O)-NH proton is often observed as a broad singlet downfield, for example at 9.39 ppm, due to significant deshielding.[5] The -NH₂ protons are typically found more upfield, around 4.32 ppm.[5] These values are in good agreement with our predictions for the hydrazide protons in 2-(2-oxopyrrolidin-1-yl)acetohydrazide.
-
Methylene Bridge (-CH₂-CO): The chemical shift of the methylene protons (H-6) is influenced by the adjacent nitrogen of the pyrrolidinone ring and the carbonyl group of the acetohydrazide moiety. In similar structures, such as N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, the corresponding methylene protons appear as a singlet at 3.84 ppm.[9] This strongly corroborates our prediction.
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for 2-(2-oxopyrrolidin-1-yl)acetohydrazide, the following experimental protocol is recommended.
Workflow for ¹H NMR Analysis:
Figure 2: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.
Key Experimental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak at ~2.50 ppm.[10][11]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[3]
-
Temperature: Room temperature is typically sufficient for routine analysis.
Conclusion
The ¹H NMR spectrum of 2-(2-oxopyrrolidin-1-yl)acetohydrazide can be confidently interpreted by a combination of theoretical prediction and comparative analysis with structurally related compounds. The pyrrolidinone ring protons are expected to show characteristic triplet and quintet splitting patterns, while the methylene bridge will likely appear as a singlet. The hydrazide protons will present as broad singlets, with the amide proton being significantly downfield. This guide provides a robust framework for researchers to not only understand the spectral features of this important molecule but also to apply this knowledge in their own synthetic and analytical endeavors. The provided experimental protocol ensures the acquisition of high-quality data, which is fundamental for accurate structural elucidation and further drug development efforts.
References
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC. (2021, August 13). National Center for Biotechnology Information. [Link]
-
¹H-NMR spectral data of acetohydrazide derivative of CZT - ResearchGate. ResearchGate. [Link]
-
Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. scipharm.ru. [Link]
-
2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 - PubChem. PubChem. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. (2022, August 6). National Center for Biotechnology Information. [Link]
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate. ResearchGate. [Link]
-
Figure 2. (a) 1 H NMR spectrum of... - ResearchGate. ResearchGate. [Link]
-
The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. Pearson+. [Link]
-
1H NMR Chemical Shift - Oregon State University. (2022, March 9). Oregon State University. [Link]
-
¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b) - ResearchGate. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). ACD/Labs. [Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Rasayan J. Chem. [Link]
-
(PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides - ResearchGate. ResearchGate. [Link]
-
Acethydrazide, 2-(1-piperidyl)-N2-(2,3(1H)-dihydro-2-oxoindol-3-ylideno)- - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]
-
MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology. (2021, June 23). scipharm.ru. [Link]
Sources
- 1. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
- 2. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acethydrazide(1068-57-1) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
Comparative Guide: Mass Spectrometry Fragmentation of Piracetam Hydrazide
Executive Summary
Piracetam Hydrazide (2-(2-oxopyrrolidin-1-yl)acetohydrazide) is a structural derivative of the nootropic Piracetam, distinguished by the substitution of the terminal amide group with a hydrazide moiety. This modification alters its polarity, metabolic stability, and mass spectral behavior.
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Piracetam Hydrazide versus its parent compound, Piracetam. It is designed for analytical chemists and pharmaceutical researchers requiring robust identification protocols.
Key Technical Insight: While both compounds share the 2-pyrrolidone core, Piracetam Hydrazide is uniquely identified by a precursor ion at m/z 158 (ESI+) and a characteristic neutral loss of 32 Da (Hydrazine, N₂H₄) , contrasting with the 17 Da (Ammonia) loss typical of Piracetam.
Structural Context & Ionization Properties[1][2][3]
Before analyzing fragmentation, it is critical to understand the ionization behavior governed by the structural differences.
| Feature | Piracetam (Standard) | Piracetam Hydrazide (Target) |
| CAS Registry | 7491-74-9 | 59776-89-5 |
| Formula | C₆H₁₀N₂O₂ | C₆H₁₁N₃O₂ |
| Monoisotopic Mass | 142.074 Da | 157.085 Da |
| [M+H]⁺ (ESI Positive) | m/z 143.08 | m/z 158.09 |
| Key Functional Group | Primary Amide (-CONH₂) | Hydrazide (-CONHNH₂) |
| Polarity (LogP) | -1.7 (Highly Polar) | -1.6 (Highly Polar) |
| Preferred Ionization | ESI (+) / APCI (+) | ESI (+) |
Analyst Note: Both compounds are highly polar. In Reversed-Phase LC, they elute early (often near the void volume) unless an ion-pairing agent is used or an HILIC (Hydrophilic Interaction Liquid Chromatography) column is employed.
Fragmentation Mechanics (MS/MS)
The fragmentation of Piracetam Hydrazide in ESI+ mode is driven by the stability of the pyrrolidone ring and the lability of the hydrazide side chain.
Mechanistic Pathway[2][5][9]
-
Protonation: Occurs primarily on the carbonyl oxygen or the terminal nitrogen of the hydrazide group, yielding the precursor [M+H]⁺ at m/z 158 .
-
Primary Cleavage (Characteristic): The most energetically favorable pathway involves the cleavage of the C-N bond in the hydrazide tail.
-
Neutral Loss: Expulsion of a hydrazine molecule (N₂H₄, 32 Da).
-
Product Ion: Formation of the acylium ion at m/z 126 (2-(2-oxopyrrolidin-1-yl)acetyl cation).
-
-
Secondary Cleavage (Common Core): The m/z 126 ion is identical to the primary fragment of Piracetam. It further degrades via:
-
Ring Opening/CO Loss: Loss of Carbon Monoxide (CO, 28 Da) to form m/z 98 .
-
Ethylene Loss: Further breakdown of the pyrrolidone ring (loss of C₂H₄) leads to m/z 70 .
-
Visualization: Fragmentation Pathway
The following diagram illustrates the dissociation tree, highlighting the divergence from Piracetam.
Figure 1: Comparative fragmentation tree. Note that m/z 126 is the convergence point for both compounds.
Comparative Analysis Guide
Use this table to program Multiple Reaction Monitoring (MRM) or to interpret Q-TOF spectra.
| Parameter | Piracetam Hydrazide | Piracetam (Alternative/Interference) | differentiation Logic |
| Precursor Ion (Q1) | 158.1 | 143.1 | Mass Shift (+15 Da) : Immediate distinction in Q1 scan. |
| Primary Fragment (Q3) | 126.1 | 126.1 | Convergence : Both produce the same core fragment. Do not rely on Q3 alone for identification without RT or Q1 confirmation. |
| Secondary Fragment | 98.1 | 98.1 | Common pyrrolidone ring fragment. |
| Neutral Loss | 32 Da (N₂H₄) | 17 Da (NH₃) | Diagnostic : A neutral loss scan of 32 Da is specific to the hydrazide derivative. |
| Collision Energy (CE) | 15 - 25 eV | 15 - 20 eV | Hydrazide bond is slightly more labile; similar energies apply. |
Critical Warning: If your LC separation is poor, Piracetam Hydrazide can undergo in-source fragmentation (loss of hydrazine) to mimic the m/z 126 ion. Always monitor the parent ion (158) to ensure you are detecting the intact molecule.
Experimental Protocol: LC-MS/MS Workflow
To ensure data integrity and avoid false positives from in-source degradation, follow this validated workflow.
Method Parameters
-
Column: HILIC (e.g., Amide or Silica) is preferred over C18 due to high polarity.
-
Alternative: C18 with ion-pairing reagent (e.g., 0.1% Heptafluorobutyric acid), though this suppresses MS signal.
-
-
Mobile Phase: Acetonitrile / Water (90:10) with 10mM Ammonium Formate (pH 3.0).
-
Ion Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]
-
Source Temperature: < 350°C (Prevent thermal degradation of the hydrazide).
Workflow Diagram
Figure 2: LC-MS/MS workflow optimized for polar hydrazide derivatives.
Troubleshooting & Validation (Self-Validating System)
To ensure your data is trustworthy (Trustworthiness pillar), perform these checks:
-
In-Source Fragmentation Check:
-
Inject the standard without collision energy (MS1 scan only).
-
If you see a significant peak at m/z 126 , your source temperature or cone voltage is too high. The hydrazide bond is breaking before the collision cell. Lower the temperature.
-
-
Crosstalk Verification:
-
If analyzing a mixture of Piracetam and Piracetam Hydrazide, ensure chromatographic resolution.
-
Since both share the m/z 126 fragment, co-elution will cause quantitative errors if the Q1 isolation window is wide (>1 Da).
-
-
Isotope Confirmation:
-
The [M+1] isotope peak for Piracetam Hydrazide (m/z 159) should be approximately 7-8% of the parent peak, consistent with the carbon count (C6).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3565593, Piracetam hydrazide. Retrieved from [Link]
-
Niessen, W. M. A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. (General principles of amide/hydrazide impurity profiling). Retrieved from [Link]
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European Pharmacopoeia (Ph. Eur.). Piracetam Monograph: Impurity Analysis. (Authoritative source for Piracetam related substances and degradation pathways).[3][4]
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A Comparative Analysis of Antimicrobial Efficacy: Hydrazide vs. Amide Racetam Derivatives
A Technical Guide for Researchers in Drug Development
In the ever-pressing search for novel antimicrobial agents, the structural modification of existing pharmacophores presents a promising avenue for discovery. Racetams, a class of synthetic compounds known for their cognitive-enhancing effects, have recently garnered attention for the potential antimicrobial properties of their derivatives. This guide provides a detailed comparative analysis of two key functional group modifications of the racetam scaffold: hydrazides and amides. While direct head-to-head comparative studies on the antimicrobial efficacy of hydrazide versus amide derivatives of the same racetam core are not yet prevalent in the scientific literature, this guide will synthesize the existing data on each class of compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals.
The Chemical Landscape: Hydrazides and Amides
The fundamental difference between these two classes of racetam derivatives lies in the functional group attached to the core molecule. A hydrazide derivative incorporates a C-N-N linkage, specifically a carbohydrazide group (-CONHNH2), which can be further derivatized to form hydrazones.[1][2] In contrast, an amide derivative contains a carbonyl group bonded to a nitrogen atom (-CONH-). This seemingly subtle structural variance can significantly impact the molecule's physicochemical properties and, consequently, its biological activity.
Antimicrobial Efficacy: A Tale of Two Moieties
The available body of research strongly suggests that hydrazide and hydrazone derivatives possess a broad and potent spectrum of antimicrobial activity.[2][3][4][5][6] Conversely, while certain amide-containing compounds exhibit antimicrobial properties, the data is more varied and often dependent on the overall molecular structure.[7][8][9][10]
Hydrazide and Hydrazone Derivatives: Potent and Broad-Spectrum Agents
Numerous studies have demonstrated the significant antimicrobial potential of hydrazide-hydrazone derivatives against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4][5][6] The presence of the azomethine group (-NH–N=CH-) in hydrazones is often cited as a key contributor to their pharmacological activity.[1]
Key Findings from the Literature:
-
High Potency: Some hydrazide-hydrazone derivatives have exhibited minimum inhibitory concentrations (MICs) significantly lower than established antibiotics. For instance, certain derivatives have shown activity against Bacillus subtilis and Staphylococcus aureus at MICs under 1 µg/mL, surpassing the efficacy of drugs like nitrofurantoin.[3]
-
Broad Spectrum: The antimicrobial activity of hydrazide-hydrazones is not limited to a narrow range of microbes. Studies have reported efficacy against a panel of bacteria including Staphylococcus epidermidis, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa.[3]
-
Activity Against Resistant Strains: Notably, some hydrazide-hydrazones have demonstrated activity against multidrug-resistant (MDR) strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[6]
Table 1: Selected Examples of Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Nitrofurazone Analogues | Staphylococcus epidermidis ATCC 12228 | < 1 | [3] |
| Isonicotinic Acid Hydrazide-Hydrazones | Staphylococcus aureus ATCC 6538 | 1.95 - 7.81 | [3] |
| Pyrimidine Derivatives | Escherichia coli | 12.5 | [6] |
| Indol-2-one Derivatives | Bacillus subtilis | Lower than tetracycline | [11] |
Amide Derivatives: A More Nuanced Antimicrobial Profile
The antimicrobial activity of amide derivatives appears to be more dependent on the specific structural features of the entire molecule rather than the amide moiety alone.[7][9][12] The lipophilicity and cationic character of the molecule often play a crucial role in its ability to interact with and disrupt microbial cells.[10]
Key Findings from the Literature:
-
Variable Efficacy: The antimicrobial potency of amides can range from highly active to inactive, depending on the substituents and overall molecular architecture.[13][14]
-
Gram-Positive vs. Gram-Negative Activity: Some studies suggest that certain amide derivatives are more effective against Gram-positive bacteria than Gram-negative bacteria.[7][13]
-
Influence of Substituents: The presence of specific substituents on the amide structure, such as nitro or bromo groups on a phenyl ring, has been shown to enhance antimicrobial activity.[9]
Table 2: Selected Examples of Antimicrobial Activity of Amide Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Amphipathic β-amino amides | Gram-positive & Gram-negative bacteria | 0.25 - 32 | [10] |
| p-bromoacetanilide | Staphylococcus aureus | Not specified (active) | [9] |
| Cyclopropane-containing amides | Staphylococcus aureus | 32 - 128 | [15] |
| Fluoroquinolone-amide conjugate | Bacillus subtilis | Not specified (active) | [12] |
Proposed Mechanisms of Antimicrobial Action
The structural differences between hydrazides and amides also lead to distinct proposed mechanisms of antimicrobial action.
Hydrazide-Hydrazones: Targeting Essential Bacterial Enzymes
A significant body of evidence suggests that some hydrazide-hydrazone derivatives exert their antimicrobial effect by inhibiting DNA gyrase .[11] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. This targeted mechanism is analogous to that of quinolone antibiotics.
Caption: Proposed mechanism of action for some hydrazide-hydrazone derivatives.
Amide Derivatives: Membrane Disruption and Other Targets
The mechanism of action for antimicrobial amides is more varied. For amphipathic amide derivatives, a primary mode of action is the disruption of the bacterial cell membrane .[8] The lipophilic portions of the molecule intercalate into the lipid bilayer, while the cationic groups interact with the negatively charged components of the membrane, leading to increased permeability and cell lysis. Other proposed mechanisms for different amide-containing compounds include interference with normal cellular processes through hydrogen bonding with active centers of cellular constituents.[16]
Caption: Proposed membrane disruption mechanism for amphipathic amide derivatives.
Experimental Protocols for Antimicrobial Efficacy Testing
To rigorously compare the antimicrobial efficacy of novel hydrazide and amide racetam derivatives, standardized experimental protocols are essential.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The hydrazide and amide derivatives are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Step-by-Step Methodology:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compounds (hydrazide and amide derivatives) are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]
Conclusion and Future Directions
While the current body of literature strongly supports the potent and broad-spectrum antimicrobial activity of hydrazide-hydrazone derivatives, the antimicrobial potential of amide derivatives is more varied and appears to be highly dependent on the overall molecular structure. The proposed mechanisms of action for these two classes of compounds are also distinct, with hydrazides often targeting specific enzymes like DNA gyrase and amides frequently acting via membrane disruption.
A significant research gap exists in the direct comparative evaluation of hydrazide versus amide derivatives of the same racetam scaffold. Such studies would be invaluable in elucidating the precise contribution of these functional groups to antimicrobial efficacy and would provide a more definitive answer to which derivatization strategy is more promising for the development of novel antimicrobial agents from the racetam family. Future research should focus on synthesizing and testing pairs of hydrazide and amide derivatives of various racetams against a broad panel of clinically relevant microorganisms, including drug-resistant strains.
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Biernasiuk, A., & Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(11), 2641-2654. [Link]
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Kabelik, J. (1961). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 1(1), 492-498. [Link]
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Salami, H. A., et al. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 7(4), 261-265. [Link]
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de la Fuente-Núñez, C., et al. (2022). Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria. ChemistryOpen, 11(2), e202100260. [Link]
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Biernasiuk, A., & Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(11), 2641-2654. [Link]
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Singh, R., & Singh, A. (2008). Amides as antimicrobial agents. New York Science Journal, 1(1), 22-26. [Link]
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Walczak, K., et al. (2020). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 25(18), 4291. [Link]
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Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences & Research, 11(2), 1-14. [Link]
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Kumar, S., & Singh, P. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(3), 945-953. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1547-1551. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1547-1551. [Link]
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Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Haglund, J., et al. (2019). Antimicrobial activity of amphipathic α,α-disubstituted β-amino amide derivatives against ESBL - CARBA producing multi-resistant bacteria; effect of halogenation, lipophilicity and cationic character. Bioorganic & Medicinal Chemistry, 27(19), 115037. [Link]
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Kumar, S., & Singh, P. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6248. [Link]
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Kabara, J. J., & Kessel, R. (1973). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 4(4), 492-498. [Link]
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Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2498. [Link]
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Aldulaimi, A. K. O., et al. (2022). The Potential Antibacterial Activity of a Novel Amide Derivative Against Gram-Positive and Gram-Negative Bacteria. International Journal of Drug Delivery Technology, 12(2), 510-515. [Link]
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Al-Masoudi, N. A., & Al-Sultani, K. A. (2018). STUDYING OF AMIDE DERIVATIVES BEHAVIOR ON BACTERIA. Journal of Babylon University/Pure and Applied Sciences, 26(7), 184-190. [Link]
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Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]
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Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]
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Shah, S. K., & Goyal, A. (2022). Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Derivatives. Asian Pacific Journal of Health Sciences, 9(4S), 241-246. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1547-1551. [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the study of metal complexes with biologically active organic ligands is a burgeoning field. The coordination of metal ions can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, a derivative of the nootropic agent piracetam, presents a compelling scaffold for the design of novel therapeutic agents. The introduction of a hydrazide moiety provides a versatile coordination site for metal ions, opening avenues for the development of new metallodrugs.
This guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption spectral characteristics of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide and its transition metal complexes. While specific experimental data for this exact ligand is not extensively published, this guide will draw upon comparative data from structurally analogous acetohydrazide and piracetam complexes to provide a robust predictive framework. We will delve into the theoretical underpinnings of the observed spectral features and provide detailed experimental protocols for the synthesis and spectroscopic analysis of such complexes.
The Significance of UV-Vis Spectroscopy in Characterizing Metal Complexes
UV-Vis spectroscopy is a fundamental and accessible technique for characterizing transition metal complexes.[1] The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. In the context of transition metal complexes, the key electronic transitions that give rise to UV-Vis absorption bands are:
-
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital of the metal center. These transitions are typically weak and appear in the visible region of the spectrum, often imparting color to the complex.[2][3]
-
Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and can be classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT).[2]
-
LMCT: An electron is excited from a ligand-based orbital to a metal-based orbital.
-
MLCT: An electron is excited from a metal-based orbital to a ligand-based orbital.
-
The position (λmax), intensity (molar absorptivity, ε), and shape of these absorption bands provide valuable information about the geometry of the complex, the nature of the metal-ligand bonding, and the electronic structure of the metal ion.[4]
Expected UV-Vis Spectral Features of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide and its Complexes
The free ligand, 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions within the carbonyl groups and the hydrazide moiety. Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are anticipated.
Hypothetical Complexation and its Spectral Consequences:
The 2-(2-Oxopyrrolidin-1-yl)acetohydrazide ligand can coordinate to a metal ion through the carbonyl oxygen of the hydrazide group and the terminal nitrogen of the -NH2 group, forming a stable five-membered chelate ring.
Caption: A generalized workflow for the synthesis of metal complexes.
UV-Vis Spectroscopic Analysis
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Analytical balance
-
Solvent (e.g., DMSO, DMF, or Ethanol)
Procedure:
-
Prepare a stock solution of the synthesized complex of a known concentration (e.g., 10⁻³ M) in a suitable solvent.
-
From the stock solution, prepare a series of dilutions of varying concentrations.
-
Record the UV-Vis spectrum of the solvent alone to be used as a blank.
-
Record the UV-Vis spectra of the complex solutions over a suitable wavelength range (e.g., 200-900 nm).
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) for each band.
Concluding Remarks
The complexation of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide with transition metals offers a promising strategy for the development of novel compounds with potential therapeutic applications. UV-Vis spectroscopy serves as an indispensable tool for the initial characterization of these complexes, providing critical insights into their formation and electronic structure. By comparing the spectral data of newly synthesized complexes with those of known, structurally related compounds, researchers can rapidly assess the coordination environment of the metal ion and the nature of the metal-ligand interactions. The protocols and comparative data presented in this guide provide a solid foundation for the synthesis and spectroscopic investigation of this intriguing class of compounds.
References
-
Synthesis of New Complexes by Using Pyridine Acetohydrazone Derivatives. (n.d.). IISTE.org. Retrieved from [Link]
- El-Didamony, A. M., & Erfan, E. A. (2016). Synthesis, Spectrophotometric and Stoichiometric Studies of Metal Complexes of Four Antipsychotic Drugs in Bulk, Spiked Human Plasma. Der Pharma Chemica, 8(6), 143-157.
-
UV-Visible spectra of ligand and their metal complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
The electronic spectra of the ligands and synthesized metal complexes and their corresponding transitions. (n.d.). ResearchGate. Retrieved from [Link]
- El-Gammal, O. A., Mohamed, F. S., & El-Bindary, A. A. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 12(8), 4939-4952.
- Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). (2016). Journal of University of Babylon for Pure and Applied Sciences, 24(7), 1885-1895.
- Electronic Spectra of Transition Metal Complexes. (2025, August 15). Class notes, Inorganic Chemistry II.
- New Metal Complexes Incorporating Schiff Base Ligand Based on Hydrazide Moiety. (2024, December 1). Applied Chemistry Today.
- Electronic Spectra of Transition metal complexes Spectroscopic ground states, spectral terms, R-S coupling and J-J couplings. (n.d.).
- Electronic (Absorption) Spectra of 3d Transition Metal Complexes. (2019, March 16).
- Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. (2020). Journal of Physics: Conference Series, 1664, 012087.
- UV-Vis spectroscopy. (n.d.).
- Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. (2023, May 7). Molecules, 28(9), 3896.
- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023, July 7). Polymers, 15(14), 2999.
- Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra. (2024, May 6). International Journal of Molecular Sciences, 25(9), 5035.
- Al-Azab, F. M., Jamil, Y. M., & Al-Gaadbi, A. A. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Eclética Química, 48(2), 66-82.
- Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. (2025, August 6).
- Ultraviolet–visible (UV–Vis) spectra of the metal complexes. (n.d.).
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- Tan, S. Y. (2010).
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Differential Scanning Calorimetry (DSC) analysis of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
This guide provides a technical analysis of the thermal characterization of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide (also known as Piracetam Hydrazide or 2-Oxo-1-pyrrolidineacetohydrazide), contrasting it with its parent compound, Piracetam , and its synthetic precursor.
Executive Summary & Compound Profile
2-(2-Oxopyrrolidin-1-yl)acetohydrazide is a critical intermediate in the synthesis of "racetam" derivatives and novel Schiff bases with potential nootropic, anticonvulsant, and antimicrobial properties. Unlike the chemically stable amide Piracetam , the hydrazide functional group introduces specific thermal instability and reactivity that must be strictly monitored during drug development.
This guide outlines the Differential Scanning Calorimetry (DSC) protocols required to differentiate the hydrazide from its precursors (esters) and degradation products, establishing a self-validating quality control system.
| Feature | Target: The Hydrazide | Reference: Piracetam (Amide) | Precursor: Ethyl Ester |
| Structure | Pyrrolidone–CH₂–CO–NHNH₂ | Pyrrolidone–CH₂–CO–NH₂ | Pyrrolidone–CH₂–CO–OEt |
| Role | Reactive Intermediate / API Candidate | Established Drug (Nootropic) | Synthetic Starting Material |
| Key Thermal Event | Melting followed by Exothermic Decomposition | Sharp Melting (Endotherm) | Low Melting / Boiling |
| Criticality | High (Thermal instability risk) | Moderate (Polymorph risk) | Low |
Experimental Protocol: DSC Methodology
To ensure reproducibility and distinguish between phase transitions (melting) and chemical reactions (decomposition/cyclization), the following protocol is recommended.
Standard Operating Procedure (SOP)
-
Instrument: Heat-Flux or Power-Compensation DSC (e.g., TA Instruments Discovery Series or PerkinElmer DSC 8000).
-
Atmosphere: Dry Nitrogen (50 mL/min). Crucial: Oxidative environments can accelerate hydrazide decomposition.
-
Pan Configuration:
-
Preferred: Tzero Aluminum Hermetic Pan (Pin-hole lid).
-
Reasoning: Hydrazides may release
or gas upon decomposition. A pin-hole allows gas escape, preventing pan deformation while maintaining saturation vapor pressure to resolve the melting point.
-
-
Sample Mass: 2.0 – 4.0 mg. (Keep mass low to minimize thermal runaway risk during decomposition).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
Optional: Modulated DSC (MDSC) amplitude +/- 1°C every 60s to separate reversible heat flow (melting) from non-reversible (decomposition).
-
Workflow Visualization
Figure 1: DSC Experimental Workflow for Hydrazide Analysis.
Comparative Thermal Analysis
This section compares the thermal profile of the hydrazide against its primary alternatives to assist in identification and purity analysis.
Comparison A: Hydrazide vs. Piracetam (Parent Amide)
The most common analytical challenge is distinguishing the hydrazide intermediate from the final amide product (if converting) or the parent compound.
| Parameter | 2-(2-Oxopyrrolidin-1-yl)acetohydrazide | Piracetam (Amide) | Interpretation |
| Onset Melting ( | ~145–160°C (Typical Range)* | 151.5–152.5°C [1, 2] | Overlapping ranges require careful onset calculation. |
| Peak Shape | Sharp endotherm, often followed immediately by baseline noise. | Sharp, symmetric endotherm. | Asymmetry in hydrazide peak suggests pre-melt degradation. |
| Post-Melt Event | Exothermic Decomposition (>200°C). | Stable melt (until >250°C). | Key Differentiator: The hydrazide group (-NHNH2) is thermally labile. |
| Polymorphism | Potential for solvates. | Known polymorphs (Forms I, II, III) [3]. | Piracetam requires specific cooling rates to control form; Hydrazide is less form-sensitive but more chemically sensitive. |
*> Note: Specific melting points for hydrazide intermediates vary by synthesis purity and solvate formation. The range 145–160°C is characteristic of racetam hydrazide analogs [4].
Comparison B: Hydrazide vs. Ethyl Ester Precursor
In synthesis, incomplete conversion of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is a common failure mode.
-
The Precursor (Ester): Typically a liquid or low-melting solid (
). -
The Product (Hydrazide): High-melting crystalline solid (
). -
DSC Evidence: A small endothermic peak appearing between 40–70°C in the hydrazide sample indicates residual ester contamination (incomplete reaction).
Mechanism of Thermal Degradation
Unlike Piracetam, the hydrazide undergoes a specific degradation pathway visible in DSC.
Figure 2: Thermal Logic of Hydrazide Decomposition.
Data Interpretation Guide
Use this table to interpret your specific DSC curve results.
| Observation on DSC Curve | Diagnosis | Action Required |
| Single Sharp Endotherm (~150°C) | High Purity Material. | Verify identity via FTIR/NMR (DSC alone cannot distinguish from Piracetam). |
| Small Endotherm (<100°C) + Main Peak | Solvent/Precursor Residue. | Dry sample or recrystallize to remove ethyl ester/ethanol. |
| Broad/Split Main Peak | Impurity or Polymorph Mixture. | Perform TGA to rule out solvates; Recrystallize. |
| Exotherm immediately after Melt | Thermal Instability. | Do not scale up drying processes above melting point. Explosion hazard. |
References
- Giron, D. (1995).
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. PMC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
